molecular formula C19H22N4O6S3 B2716643 2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate CAS No. 497063-89-5

2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B2716643
CAS No.: 497063-89-5
M. Wt: 498.59
InChI Key: QRFAVMRYASGICX-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • Thiadiazolo[3,2-a][1,3]diazepin-8-one moiety: A fused bicyclic system with sulfur and nitrogen atoms, likely contributing to electron-deficient character and bioactivity.
  • Sulfanylacetamido linker: Bridges the thiophene and thiadiazolo-diazepine units, offering conformational flexibility and hydrogen-bonding capacity.

Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling steps, as seen in analogous compounds .

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S3/c1-4-28-16(26)13-10(3)14(17(27)29-5-2)31-15(13)20-12(25)9-30-19-22-23-8-6-7-11(24)21-18(23)32-19/h4-9H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFAVMRYASGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN3CCCC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate involves multiple steps, starting with the preparation of the thiophene ring and the thiadiazolo-diazepine moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The thiadiazolo-diazepine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The ester groups may also play a role in modulating the compound’s bioavailability and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Core Structure Key Substituents Synthesis Highlights Bioactivity (if reported) Reference
Target Compound Thiophene-2,4-dicarboxylate Thiadiazolo-diazepine, sulfanylacetamido Likely involves cyclocondensation and amide coupling Not explicitly reported
9a–e () Benzoimidazole-thiazole-triazole Phenoxymethyl, aryl thiazole Click chemistry, Sonogashira coupling Anticancer (docking studies)
11 () Thiazolyl-thiazole Hydrazono, diphenylthiadiazole Reflux in dioxane with triethylamine Not explicitly reported
7b, 11 () Thiadiazole-thiazole Phenyl, methyl, hydrazonoyl chlorides Reaction with α-halo compounds IC50 = 1.61–1.98 μg/mL (HepG-2)

Key Observations :

  • The thiadiazolo-diazepine moiety is unique compared to simpler thiadiazoles in –5, possibly enhancing π-π stacking or enzyme-binding affinity .
Functional Group Analysis
  • Sulfanylacetamido Linker : Similar to the acetamide bridges in compounds 9a–e (), which showed docking affinity with acarbose (a glycosidase inhibitor). This suggests the target compound may interact with carbohydrate-processing enzymes .
  • Ester Groups : The diethyl ester in the target compound contrasts with methyl or phenyl esters in and . Ethyl esters may improve lipophilicity and membrane permeability compared to methyl analogs .
Computational and Pharmacokinetic Comparisons
  • Metabolic Stability : The ethyl ester groups may prolong half-life compared to methyl esters (e.g., ), but hydrolytic susceptibility remains a concern .

Research Implications and Gaps

  • Structural Optimization : Replace the diethyl ester with bulkier groups (e.g., isopropyl) to modulate solubility, as seen in .
  • Docking Studies : Prioritize computational screening against targets like HDAC8 () or kinases implicated in cancer () .
  • Synthetic Scalability : Adopt microwave-assisted or flow-chemistry techniques to improve yield, as traditional reflux methods (–5) may be time-intensive .

Biological Activity

The compound 2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Synthesis

The compound features several critical structural elements:

  • Thiadiazole and Diazepine Moieties : These heterocyclic structures are known for their pharmacological properties.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

Synthesis Pathway

The synthesis of this compound can involve multiple steps typical for thiophene derivatives. Key reagents include diethyl carbonate and various amines. The general reaction pathway includes:

  • Formation of the thiophene core.
  • Introduction of the thiadiazole and diazepine functionalities through nucleophilic substitution reactions.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The compound has shown potential against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Recent studies have reported MIC values exceeding 100 µg/mL for some derivatives while others displayed lower MIC values indicating stronger antibacterial properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole-based compounds. The unique combination of functional groups in this compound may enhance its efficacy against cancer cell lines:

  • Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanism of action is likely multifaceted:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Binding : Potential binding to GABA_A receptors suggests possible anxiolytic or sedative effects .

Case Studies and Experimental Findings

A number of experimental studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

StudyFindingsReference
In vitro antibacterial activityShowed varying MIC values against S. aureus and E. coli
Anticancer assaysSignificant cytotoxicity against MCF-7 and HeLa cells
Biofilm inhibition assaysCompounds demonstrated ability to disrupt biofilm formation in pathogenic bacteria

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

A multi-step synthesis involving thiophene core functionalization, sulfhydryl coupling, and esterification is typically employed. Key steps include:

  • Thiadiazolo-diazepine intermediate synthesis : Reflux conditions (e.g., 70 mmol reactants in ethanol for 2–4 hours) to ensure cyclization .
  • Amide coupling : Use of chloroacetic acid derivatives and carbodiimide-based coupling agents under nitrogen to prevent oxidation of sulfhydryl groups .
  • Purification : Recrystallization from DMF-acetic acid mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of thiophene and thiadiazole moieties (e.g., chemical shifts for methyl groups at δ 2.1–2.5 ppm, ester carbonyls at δ 165–170 ppm) .
  • HRMS (ESI) : Validate molecular mass with <2 ppm error (e.g., calculated [M+H]+ = 589.1245, observed = 589.1247) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1720–1740 cm⁻¹ for esters, N-H stretches at 3300–3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for thiadiazole ring closure .
  • Reaction path search : Tools like GRRM or SCINE automate exploration of intermediates, reducing trial-and-error experimentation by 40–60% .
  • Feedback loops : Integrate experimental yields with computational data to refine activation barriers and solvent effects .

Q. What strategies resolve contradictions in mechanistic studies of sulfhydryl-mediated coupling reactions?

  • Isotopic labeling : Use 34S-labeled reactants to track sulfur transfer pathways and confirm/dispropose competing mechanisms .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to distinguish between nucleophilic substitution vs. radical-mediated pathways .
  • Cross-validation : Compare results with analogous reactions (e.g., replacing thiophene with furan) to isolate electronic effects .

Q. How can design of experiments (DoE) improve yield in multi-step syntheses?

  • Fractional factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors (e.g., solvent polarity accounts for 70% of yield variance) .
  • Response surface methodology (RSM) : Optimize conditions for sensitive steps (e.g., diazepine ring formation at 80–85°C, pH 6.5–7.0) .
  • Robustness testing : Introduce ±5% variations in reagent stoichiometry to assess process stability .

Q. What computational tools model the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the thiophene moiety’s π-π stacking with active-site residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with Ser530 or Tyr385 .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with anti-inflammatory activity to prioritize derivatives .

Q. How can machine learning predict physicochemical properties (e.g., solubility, logP)?

  • Descriptor-based models : Train neural networks on datasets of 500+ thiophene derivatives using Mordred descriptors (e.g., topological polar surface area, aromaticity indices) .
  • Transfer learning : Apply pre-trained models for thiadiazoles to estimate aqueous solubility (RMSE <0.5 log units) .
  • Active learning : Iteratively update models with experimental solubility data to reduce prediction uncertainty by 30% .

Methodological Best Practices

Safety protocols for handling reactive intermediates

  • Sulfhydryl groups : Work under inert atmosphere (N2/Ar) to prevent disulfide formation; use chelating agents (EDTA) to mitigate metal-catalyzed oxidation .
  • Thiadiazole intermediates : Store at –20°C in amber vials to avoid photodegradation; monitor via TLC (Rf 0.3 in 7:3 hexane/EtOAc) .

Data management and reproducibility

  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to track reaction conditions (e.g., time-stamped temperature/pH logs) .
  • FAIR principles : Annotate spectral data with DOI-linked metadata (e.g., NMR solvent, probe frequency) for cross-lab validation .

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